CRAC inhibitor 44
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Overview
Description
CRAC inhibitor 44 is a potent and selective inhibitor of calcium release-activated calcium (CRAC) ion channels. These channels play a crucial role in regulating calcium influx in various cell types, particularly in immune cells. By inhibiting CRAC channels, this compound can modulate calcium-dependent signaling pathways, making it a valuable tool in both research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRAC inhibitor 44 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a vinyl phenyl compound, followed by various functional group modifications to achieve the desired structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
CRAC inhibitor 44 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
These derivatives can be further studied for their biological activity and potential therapeutic uses .
Scientific Research Applications
CRAC inhibitor 44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium-dependent signaling pathways and the role of CRAC channels in various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CRAC channels.
Mechanism of Action
CRAC inhibitor 44 exerts its effects by selectively inhibiting CRAC ion channels, which are composed of ORAI proteins. These channels are activated by stromal interaction molecules (STIM) in response to calcium store depletion in the endoplasmic reticulum. By blocking the interaction between STIM and ORAI, this compound prevents calcium influx, thereby modulating downstream signaling pathways and cellular responses .
Comparison with Similar Compounds
CRAC inhibitor 44 is unique in its high selectivity and potency compared to other CRAC channel inhibitors. Similar compounds include:
GSK series inhibitors: A group of CRAC channel inhibitors with varying degrees of selectivity and potency.
Synta 6620: A relatively specific CRAC channel inhibitor with clinical potential.
This compound stands out due to its superior selectivity and effectiveness in modulating calcium-dependent signaling pathways, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C22H19F2N3OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,6-difluoro-N-[4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19F2N3OS/c1-14-9-11-27(22-25-10-12-29-22)13-17(14)15-5-7-16(8-6-15)26-21(28)20-18(23)3-2-4-19(20)24/h2-8,10,12H,9,11,13H2,1H3,(H,26,28) |
InChI Key |
FGGBQDLVIIWCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=CS2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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